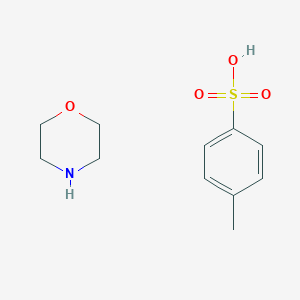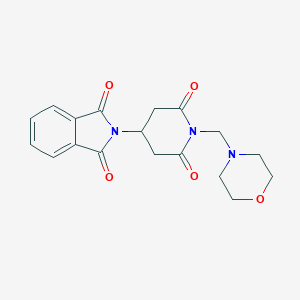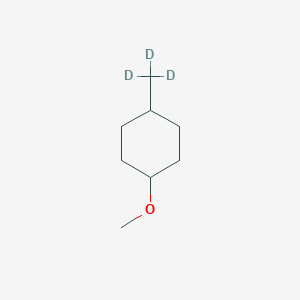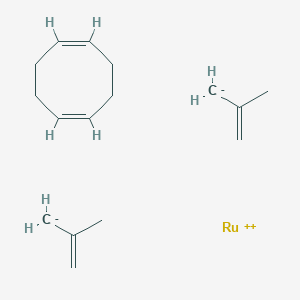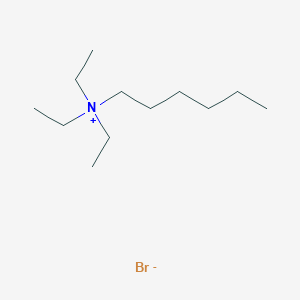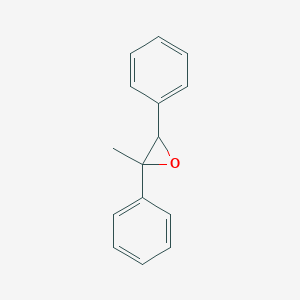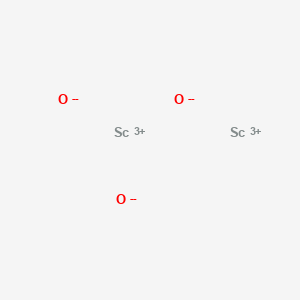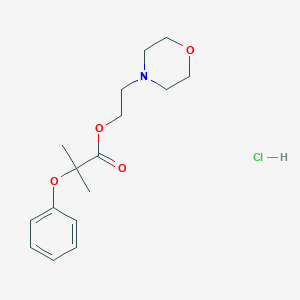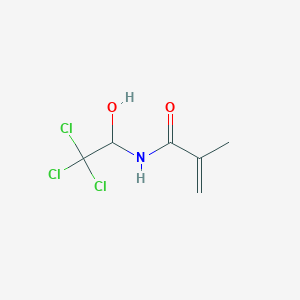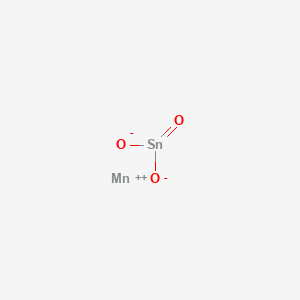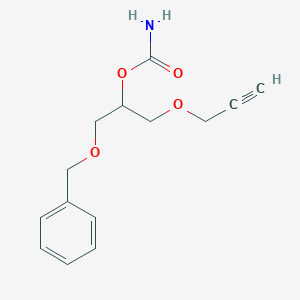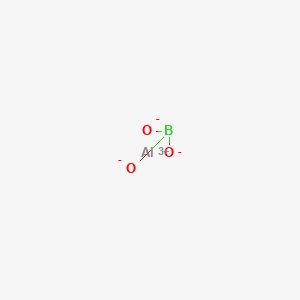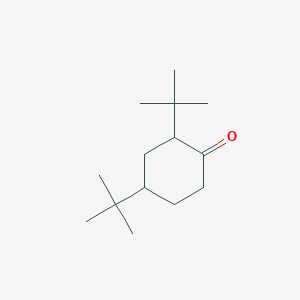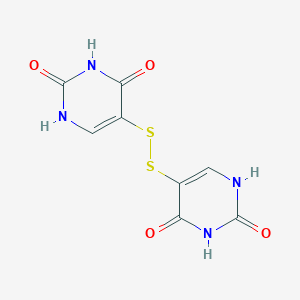
5-uracilyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Dithiodiuracil: is a sulfur-containing derivative of uracil, a pyrimidine nucleobase It is characterized by the presence of a disulfide bond linking two uracil molecules at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dithiodiuracil typically involves the oxidation of 5-mercaptouracil. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions often require controlled temperatures and pH to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods: While specific industrial production methods for 5,5’-Dithiodiuracil are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Dithiodiuracil undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: The disulfide bond can be reduced to yield 5-mercaptouracil.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the uracil ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: 5-Mercaptouracil.
Substitution: Various substituted uracil derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5’-Dithiodiuracil is used as a building block in the synthesis of more complex molecules. Its unique disulfide bond makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5,5’-Dithiodiuracil can be used to study the effects of disulfide bonds in nucleic acids and proteins. It serves as a model compound for understanding redox reactions in biological systems.
Medicine: Potential applications in medicine include the development of novel therapeutic agents. The disulfide bond in 5,5’-Dithiodiuracil can be exploited for targeted drug delivery systems, where the bond is cleaved in the reductive environment of cancer cells.
Industry: In the industrial sector, 5,5’-Dithiodiuracil can be used in the development of new materials with specific redox properties. It may also find applications in the production of sensors and catalysts.
Wirkmechanismus
The mechanism of action of 5,5’-Dithiodiuracil involves its ability to undergo redox reactions. The disulfide bond can be cleaved under reductive conditions, releasing two molecules of 5-mercaptouracil. This redox activity can influence various biochemical pathways, particularly those involving thiol-disulfide exchange reactions. The molecular targets and pathways involved include enzymes and proteins that interact with disulfide bonds, such as thioredoxin and glutaredoxin systems.
Vergleich Mit ähnlichen Verbindungen
5-Mercaptouracil: A precursor to 5,5’-Dithiodiuracil, lacking the disulfide bond.
5-Fluorouracil: A fluorinated derivative of uracil used in cancer treatment.
5-Iodouracil: An iodinated derivative used in nucleic acid research.
Uniqueness: 5,5’-Dithiodiuracil is unique due to its disulfide bond, which imparts distinct redox properties. Unlike its analogs, it can participate in reversible redox reactions, making it valuable in both chemical and biological research. Its ability to form and break disulfide bonds under specific conditions sets it apart from other uracil derivatives.
Eigenschaften
CAS-Nummer |
10320-87-3 |
|---|---|
Molekularformel |
C8H6N4O4S2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
5-[(2,4-dioxo-1H-pyrimidin-5-yl)disulfanyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4S2/c13-5-3(1-9-7(15)11-5)17-18-4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16) |
InChI-Schlüssel |
QJVBBTQJGKITKK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |
Key on ui other cas no. |
10320-87-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


